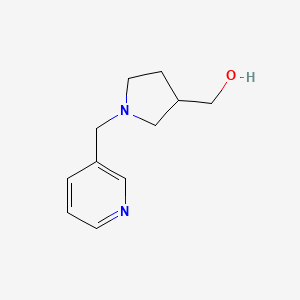
2-Methyl-6-(prop-1-en-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(prop-1-en-1-yl)pyridine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound is characterized by a pyridine ring substituted with a methyl group at the second position and a prop-1-en-1-yl group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(prop-1-en-1-yl)pyridine typically involves the alkylation of 2-methylpyridine with prop-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(prop-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitrating agents (nitric acid).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, sulfonated, and nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(prop-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(prop-1-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: Lacks the prop-1-en-1-yl group, making it less reactive in certain chemical reactions.
6-Methylpyridine: Lacks the methyl group at the second position, affecting its chemical properties and reactivity.
2,6-Dimethylpyridine: Contains two methyl groups, which can lead to different steric and electronic effects compared to 2-Methyl-6-(prop-1-en-1-yl)pyridine.
Uniqueness
This compound is unique due to the presence of both a methyl group and a prop-1-en-1-yl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic substitution reactions and potential biological activities.
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-methyl-6-[(E)-prop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-7H,1-2H3/b5-3+ |
Clave InChI |
MQXVXWCUFWOEAG-HWKANZROSA-N |
SMILES isomérico |
C/C=C/C1=CC=CC(=N1)C |
SMILES canónico |
CC=CC1=CC=CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)







